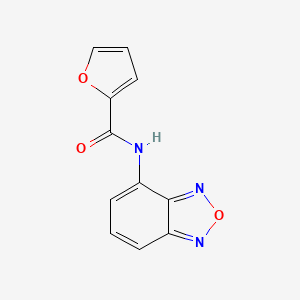
N-(2,1,3-benzoxadiazol-4-yl)furan-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2,1,3-benzoxadiazol-4-yl)furan-2-carboxamide is a heterocyclic compound that combines the structural features of benzoxadiazole and furan
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2,1,3-benzoxadiazol-4-yl)furan-2-carboxamide typically involves the acylation of 2,1,3-benzoxadiazole with furan-2-carbonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using larger reaction vessels, and employing continuous flow techniques to enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions: N-(2,1,3-benzoxadiazol-4-yl)furan-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The benzoxadiazole moiety can be reduced to form benzoxadiazoline derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophiles such as halogens or nitro groups in the presence of a catalyst like iron(III) chloride.
Major Products:
- Oxidation of the furan ring yields furan-2,3-dione derivatives.
- Reduction of the benzoxadiazole moiety yields benzoxadiazoline derivatives.
- Substitution reactions yield various substituted benzoxadiazole derivatives.
Scientific Research Applications
N-(2,1,3-benzoxadiazol-4-yl)furan-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Employed in the study of enzyme interactions and as a fluorescent probe for imaging applications.
Industry: Utilized in the development of fluorescent dyes and materials for optoelectronic devices.
Mechanism of Action
The mechanism of action of N-(2,1,3-benzoxadiazol-4-yl)furan-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzoxadiazole moiety can act as a fluorescent tag, allowing for the visualization of biological processes. Additionally, the compound’s ability to form hydrogen bonds and π-π interactions enables it to bind to various biomolecules, influencing their activity and function .
Comparison with Similar Compounds
Furanylfentanyl: A synthetic opioid with a similar furan-2-carboxamide structure but different pharmacological properties.
2-(furan-2-yl)benzo[1,2-d4,3-d’]bis[1,3]thiazole: A compound with a fused furan and benzothiazole structure, used in fluorescence studies.
Uniqueness: N-(2,1,3-benzoxadiazol-4-yl)furan-2-carboxamide is unique due to its combination of benzoxadiazole and furan moieties, which confer distinct chemical and biological properties. Its fluorescence characteristics and potential as a bioactive molecule make it a valuable compound for various applications.
Properties
Molecular Formula |
C11H7N3O3 |
|---|---|
Molecular Weight |
229.19 g/mol |
IUPAC Name |
N-(2,1,3-benzoxadiazol-4-yl)furan-2-carboxamide |
InChI |
InChI=1S/C11H7N3O3/c15-11(9-5-2-6-16-9)12-7-3-1-4-8-10(7)14-17-13-8/h1-6H,(H,12,15) |
InChI Key |
MBYSAJOWCPOKJP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=NON=C2C(=C1)NC(=O)C3=CC=CO3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















